molecular formula C20H18FN3O3S B2962806 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893941-54-3

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2962806
CAS No.: 893941-54-3
M. Wt: 399.44
InChI Key: NCGMVEUTCJZQIP-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound that features a combination of fluorophenoxy, methoxyphenyl, and thienopyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thienopyrazole core: This can be achieved through a cyclization reaction involving a suitable thioamide and hydrazine derivative.

    Introduction of the fluorophenoxy group: This step involves a nucleophilic substitution reaction where a fluorophenol reacts with an appropriate electrophile.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.

    Formation of the acetamide linkage: This involves the reaction of the intermediate product with an acylating agent, such as acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenoxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or ethers.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 2-(4-fluorophenoxy)-2-methylpropanoic acid
  • 4-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-1,2,3-benzenetriol

Uniqueness

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-26-15-8-4-14(5-9-15)24-20(17-11-28-12-18(17)23-24)22-19(25)10-27-16-6-2-13(21)3-7-16/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGMVEUTCJZQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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